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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent Red Mega 480 is a synthetic organic dye notable for its exceptionally large

Stokes shift, the difference between the maxima of its absorption and emission spectra. This

characteristic makes it particularly well-suited for multicolor fluorescence techniques, as it can

be excited by common light sources used for other popular fluorophores, such as fluorescein,

while emitting at a significantly longer, well-separated wavelength.[1][2] Its excitation is optimal

with argon-ion lasers or other short-wavelength light sources.[1][2] The dye is available in

various forms, including an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent

labeling of proteins and other biomolecules containing primary amine groups.[1]

Photophysical Properties
While a definitive quantum yield for Fluorescent Red Mega 480 is not publicly available in the

reviewed literature, its photophysical properties have been the subject of study. The dye's

absorption and fluorescence spectra are influenced by the polarity of its solvent environment,

exhibiting a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity.

This suggests a larger dipole moment in the excited state compared to the ground state.

Brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.

Without a reported quantum yield, a precise brightness value cannot be calculated. However, it
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is described as a "highly fluorescent" dye. Over-labeling of proteins with Mega 480 NHS ester

can lead to a decrease in the quantum yield of the resulting conjugate.[1]

The table below summarizes the available quantitative data for Fluorescent Red Mega 480.

Property Value Source

Excitation Maximum (λex) ~500 nm (in H₂O) [1]

513 nm (in 0.1 M phosphate,

pH 7.0, NHS-ester)

526 nm (in 0.1 M phosphate,

pH 7.0)
[3]

Emission Maximum (λem) ~630 nm (in H₂O) [1]

640 nm (in 0.1 M phosphate,

pH 7.0)
[3]

Molar Extinction Coefficient (ε) 40,000 cm⁻¹M⁻¹ [1]

Molecular Weight 514.59 g/mol [3]

611.66 g/mol (NHS-ester) [1]

Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
A precise, experimentally determined quantum yield for Fluorescent Red Mega 480 is not

readily found in the literature. However, its quantum yield can be determined relative to a

known standard. The following is a generalized protocol for such a measurement.

Principle: The relative quantum yield of a sample is determined by comparing its fluorescence

intensity to that of a standard with a known quantum yield, under identical experimental

conditions. The absorbance of both the sample and the standard solutions at the excitation

wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Materials:
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Spectrofluorometer

UV-Vis Spectrophotometer

1 cm path length quartz cuvettes

Fluorescent Red Mega 480

A suitable quantum yield standard (e.g., a coumarin dye with a known quantum yield in the

same solvent)

Spectroscopic grade solvent

Procedure:

Preparation of Solutions:

Prepare a stock solution of Fluorescent Red Mega 480 in the desired solvent.

Prepare a series of dilutions of the dye and a suitable quantum yield standard in the same

solvent.

The concentrations should be adjusted so that the absorbance at the excitation

wavelength is in the range of 0.01 to 0.1.

Absorbance Measurements:

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the

sample and the standard at the chosen excitation wavelength.

Fluorescence Measurements:

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of

the sample and the standard. The excitation wavelength should be the same for both the

sample and the standard.

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are

kept constant for all measurements.
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Data Analysis:

Integrate the area under the fluorescence emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance at the excitation

wavelength for both the sample and the standard.

The slope of the resulting linear fit is proportional to the quantum yield.

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

Φ_r is the quantum yield of the reference standard.

m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus

absorbance for the sample and the reference, respectively.

n_s and n_r are the refractive indices of the sample and reference solutions,

respectively (if the same solvent is used, this ratio is 1).

Antibody Labeling with Fluorescent Red Mega 480 NHS-
ester
Principle: The N-hydroxysuccinimidyl (NHS) ester of Fluorescent Red Mega 480 reacts with

primary amines on proteins, such as the lysine residues on antibodies, to form a stable

covalent bond.

Materials:

Fluorescent Red Mega 480 NHS-ester

Antibody or other protein to be labeled (in an amine-free buffer, e.g., PBS)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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1 M Sodium bicarbonate buffer (pH 8.5-9.0)

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Phosphate-buffered saline (PBS)

Procedure:

Prepare the Antibody:

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

Add 1 M sodium bicarbonate buffer to adjust the pH to 8.5-9.0.

Prepare the Dye:

Dissolve the Fluorescent Red Mega 480 NHS-ester in a small amount of anhydrous DMF

or DMSO to create a stock solution.

Conjugation Reaction:

Slowly add a calculated molar excess of the dye stock solution to the antibody solution

while gently stirring. The optimal dye-to-protein ratio may need to be determined

empirically but a starting point is often a 10- to 20-fold molar excess of the dye.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column pre-equilibrated with PBS.

The first colored band to elute will be the labeled antibody.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~500-526
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nm).

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for labeling an antibody with

Fluorescent Red Mega 480 NHS-ester and its subsequent use in immunofluorescence

staining of cultured cells.

Antibody Labeling
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Workflow for antibody labeling and immunofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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